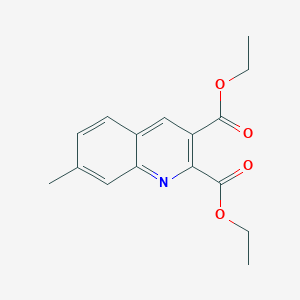![molecular formula C16H22N4O5 B12637298 L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine CAS No. 920281-82-9](/img/structure/B12637298.png)
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic peptide compound that combines the amino acids alanine and glycine with a benzoyl group containing an aminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine typically involves the stepwise coupling of amino acids and the benzoyl group. The process begins with the protection of the amino groups of L-alanine and glycine to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The benzoyl group is introduced through a reaction with 4-(aminomethyl)benzoic acid, followed by deprotection of the amino groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, enabling large-scale production with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme assays and studies on peptide transport and metabolism.
Industry: It is used in the development of novel materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Glycyl-L-alanine: A dipeptide of glycine and alanine, used in studies of peptide transport and metabolism.
Uniqueness
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is unique due to the presence of the benzoyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions not observed with simpler dipeptides.
Eigenschaften
CAS-Nummer |
920281-82-9 |
|---|---|
Molekularformel |
C16H22N4O5 |
Molekulargewicht |
350.37 g/mol |
IUPAC-Name |
2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
InChI-Schlüssel |
MIVWSFZKZOYVJF-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)

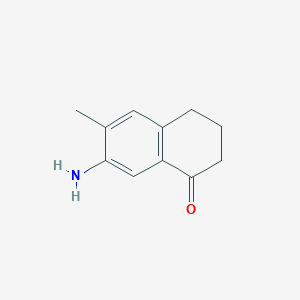
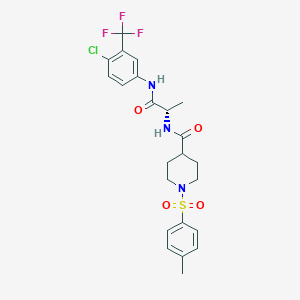
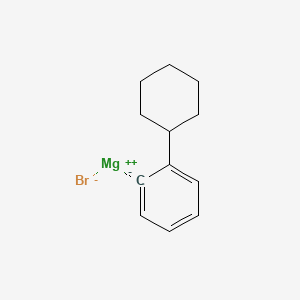

![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
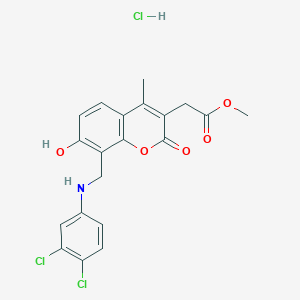
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)
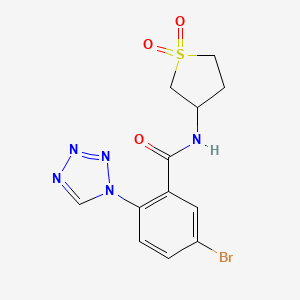
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
